7-Bromo-1-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. It features a fused bicyclic structure composed of an imidazole ring and a pyridine ring, with a bromine atom located at the 7th position and a methyl group at the 1st position. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other derivatives in its class. The compound is identified by the CAS number 1379341-62-4 and has been studied for its biochemical properties and potential applications in drug development and other scientific fields.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is commercially available from multiple suppliers, including Sigma-Aldrich and Benchchem, which provide detailed specifications regarding its physical and chemical properties .
7-Bromo-1-methylimidazo[1,5-a]pyridine is classified as an aromatic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its classification also extends to being an imidazo derivative, which is significant in medicinal chemistry for its biological interactions.
The synthesis of 7-Bromo-1-methylimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable bromoacetaldehyde derivative. This reaction is followed by cyclization in the presence of a base such as sodium hydroxide or potassium carbonate.
The reaction conditions often require polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process. For example, a typical procedure may involve stirring the reactants at room temperature for several hours before applying heat to promote cyclization. The yield can vary based on the specific conditions employed, with reported yields around 76% under optimized conditions.
The molecular formula of 7-Bromo-1-methylimidazo[1,5-a]pyridine is C8H7BrN2. The structure features a bromine atom attached to the 7th carbon of the imidazo ring and a methyl group at the 1st carbon of the imidazole moiety.
The InChI key for this compound is PSXJBEGDFGMCEW-UHFFFAOYSA-N, and its SMILES representation is Cn1cnc2cncc(Br)c12. This structural information is critical for computational modeling and understanding its reactivity in various chemical environments .
7-Bromo-1-methylimidazo[1,5-a]pyridine undergoes several types of chemical reactions:
These reactions are facilitated by varying conditions such as temperature, solvent choice, and catalysts. For instance, substitution reactions may require specific bases or acids to promote nucleophilic attack on the bromine atom.
The mechanism of action for 7-Bromo-1-methylimidazo[1,5-a]pyridine primarily involves its interaction with biological molecules. It has been shown to modulate various cellular pathways, particularly influencing cytochrome P450 enzymes involved in drug metabolism. This interaction can affect pharmacokinetics and pharmacodynamics in drug design processes .
Research indicates that this compound can influence signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival. These biochemical interactions highlight its potential as a lead compound in therapeutic development targeting specific diseases like cancer .
7-Bromo-1-methylimidazo[1,5-a]pyridine appears as a solid at room temperature with a melting point that varies based on purity but generally falls within typical ranges for similar compounds.
The compound exhibits notable solubility in polar organic solvents and demonstrates stability under standard laboratory conditions. Its reactivity profile allows it to participate in various organic transformations relevant to synthetic chemistry.
Purity levels are typically around 95%, making it suitable for both research applications and industrial production. Safety data sheets indicate that it should be handled with care due to potential toxicity associated with brominated compounds .
7-Bromo-1-methylimidazo[1,5-a]pyridine has significant applications in medicinal chemistry, particularly as a scaffold for developing inhibitors targeting bromodomain and extraterminal domain proteins involved in gene regulation. Its ability to modulate enzyme activity makes it valuable for drug discovery efforts aimed at treating various diseases, including cancer and metabolic disorders .
The construction of the imidazo[1,5-a]pyridine core represents a foundational step in accessing 7-bromo-1-methyl derivatives. Polyphosphoric acid (PPA)-mediated cyclocondensation has emerged as a particularly efficient method, where phosphorous acid (H₃PO₃) acts as a crucial activator for nitroalkanes. This system enables electrophilic activation of nitroethane, facilitating nucleophilic attack by 2-(aminomethyl)pyridine precursors. Optimization studies revealed that a 1:1 mass ratio of 87% PPA to H₃PO₃ at 160°C achieves optimal yields (77%) by mitigating the undesired protonation of the amino group that otherwise reduces nucleophilicity [4]. Alternative approaches include Mg₃N₂-assisted annulation, which leverages the cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates. This method proceeds under aqueous-compatible conditions (EtOH:water, 8:2) at 75°C, delivering yields up to 76% while demonstrating excellent functional group tolerance [6]. For sustainable access, chitin or chitosan-derived synthesis utilizes these biopolymers as nitrogen sources in trifluoroacetic acid at 140°C under argon, eliminating the need for precious metal catalysts and providing an eco-friendly entry to the core scaffold [6].
Table 1: Cyclocondensation Strategies for Imidazo[1,5-a]pyridine Core Synthesis
Method | Conditions | Key Advantages | Yield Range | Reference |
---|---|---|---|---|
PPA/H₃PO₃ Activation | 160°C, 1:1 PPA/H₃PO₃, 2h | Enables use of simple nitroalkanes | Up to 77% | [4] |
Mg₃N₂ Annulation | EtOH:water (8:2), 75°C | Aqueous-compatible, high regioselectivity | Up to 76% | [6] |
Chitin-Derived | TFA, 140°C, Ar atmosphere | Biopolymer-derived, metal-free | Moderate | [6] |
The bromine substituent at the C7 position of 1-methylimidazo[1,5-a]pyridine serves as a versatile handle for structural diversification via transition metal-catalyzed reactions. Suzuki-Miyaura cross-coupling stands out for its efficiency in installing aryl and heteroaryl groups. Key intermediates like 7-bromo-1-methylimidazo[1,5-a]pyridine undergo palladium-catalyzed reactions with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 80°C), achieving conversions exceeding 85% [4]. Computational analyses reveal that the C7 bromine's electron-withdrawing effect enhances oxidative addition kinetics while the methyl group at N1 stabilizes the catalytic complex through steric moderation [3] [10]. For alkynylation, Sonogashira coupling employs Pd/Cu dual catalysts with terminal alkynes in amine bases, yielding 7-alkynylated derivatives crucial for optical materials development. The reaction tolerates diverse functional groups, including ester and nitrile substituents, without protection . Additionally, computational models (DFT) predict the coupling reactivity of 7-bromo derivatives based on frontier orbital energetics, with calculated HOMO-LUMO gaps below 4.5 eV correlating with enhanced catalytic turnover .
Table 2: Cross-Coupling Reactions of 7-Bromo-1-methylimidazo[1,5-a]pyridine
Reaction Type | Catalyst System | Key Coupling Partners | Yield Range | Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acids | 75-92% | Biaryl-based inhibitors |
Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Terminal alkynes | 70-88% | Fluorescent probes |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary/secondary amines | 65-85% | Kinase-targeting agents |
Multi-component reactions (MCRs) provide efficient access to complex derivatives of 7-bromo-1-methylimidazo[1,5-a]pyridine in a single operational step. Iodine-catalyzed benzylation represents a powerful metal-free MCR, where molecular iodine (10 mol%) activates diphenylmethanol for regioselective C1-alkylation. This reaction proceeds under mild conditions (CH₂Cl₂, 25°C) with exclusive selectivity for the C1 position of the imidazo[1,5-a]pyridine, even in the presence of competing N-H bonds in indole co-substrates . Ultrasound-assisted C-H functionalization enables rapid synthesis when combined with potassium iodide/tert-butyl hydroperoxide (TBHP) catalytic systems. This aqueous-phase method achieves imidazo[1,5-a]pyridine diversification in minutes rather than hours, with yields surpassing 80% while eliminating the need for transition metals or harsh oxidants [8]. Additionally, flavin-iodine dual catalytic systems facilitate aerobic oxidative three-component couplings between aminopyridines, ketones, and thiols, generating 3-thioimidazo[1,5-a]pyridines – valuable precursors for further elaboration into 7-bromo-1-methyl derivatives [8].
Recent advances emphasize sustainability in synthesizing 7-bromo-1-methylimidazo[1,5-a]pyridine derivatives. Solvent-free N-alkylation techniques utilize microwave irradiation to directly functionalize the imidazo[1,5-a]pyridine nitrogen without protective groups. This approach reduces reaction times from hours to minutes while eliminating solvent waste and achieving near-quantitative yields [6]. For C-C bond formation, catalyst-free cascade processes have been developed using 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene as coupling partners with 2-aminopyridines. These reactions proceed through in situ generation of reactive intermediates, yielding structurally diverse products in up to 86% yield without metal catalysts or harsh conditions [8]. Aqueous-phase syntheses represent another green advancement, where reactions proceed efficiently in water without deliberate catalyst addition. This approach leverages the inherent polarity of imidazo[1,5-a]pyridine intermediates to drive reactivity while minimizing environmental impact [8].
Achieving precise control over substituent positioning in imidazo[1,5-a]pyridines presents significant synthetic challenges. The electron-directing influence of the N1-methyl group profoundly impacts electrophilic substitution patterns. Bromination studies demonstrate that the C7 position is inherently favored for electrophilic attack due to the combined effects of the methyl group's electron donation and the ring system's inherent electronic asymmetry [3] [10]. N-Bromosuccinimide (NBS)-mediated reactions with 1,3-diketones exhibit remarkable regioselectivity (>20:1) for 3-acyl formation at the C3 position adjacent to the pyridine nitrogen. This selectivity arises from the preferential bromination of the less sterically hindered carbonyl in unsymmetrical diketones, followed by selective cyclization [7]. The C7 bromine substituent further complicates regioselectivity by exerting both steric and electronic blocking effects at the ortho position, necessitating carefully designed protection strategies for functionalization at other positions. X-ray crystallographic analyses and 2D NMR studies (COSY, NOESY) have been instrumental in unambiguously confirming regioisomeric structures, particularly for distinguishing between C3 versus C5 substituted products [7] .
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7